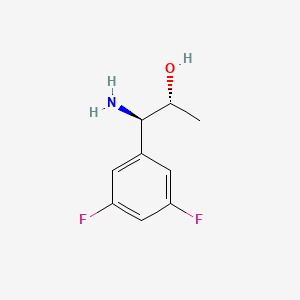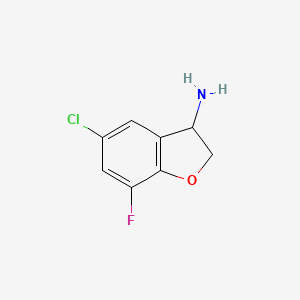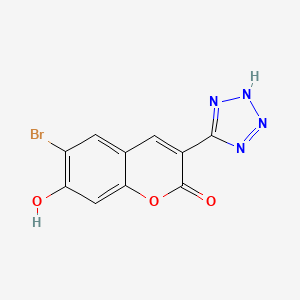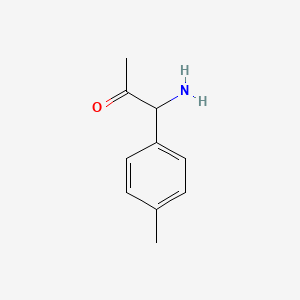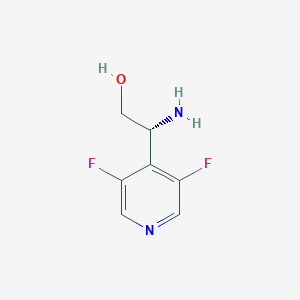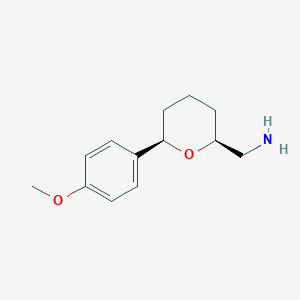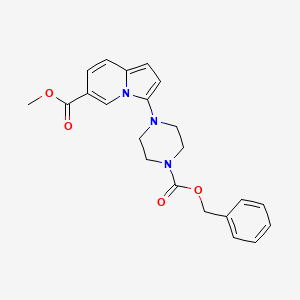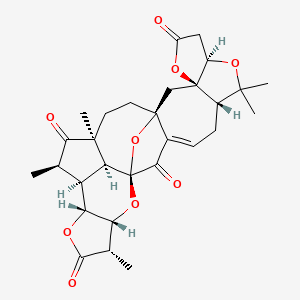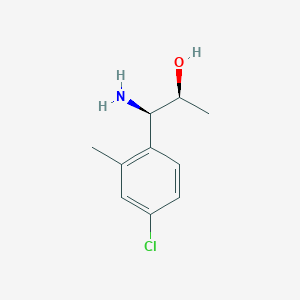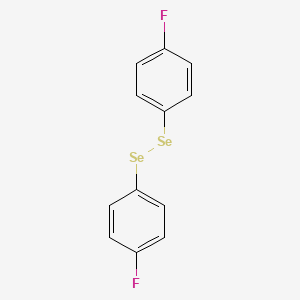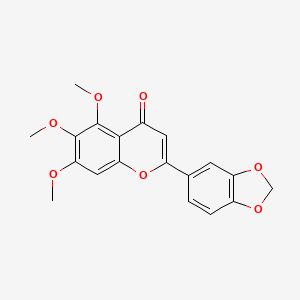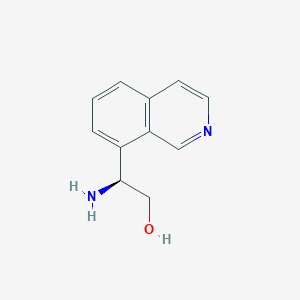
(s)-2-Amino-2-(isoquinolin-8-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(isoquinolin-8-yl)ethanol is a chiral organic compound with the molecular formula C({11})H({12})N(_{2})O. It features an amino group and an isoquinoline moiety, making it a versatile molecule in various chemical and biological applications. The compound’s structure includes a stereocenter, which imparts chirality and can influence its reactivity and interaction with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize (S)-2-Amino-2-(isoquinolin-8-yl)ethanol involves the reductive amination of isoquinoline-8-carbaldehyde with (S)-2-aminoethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Asymmetric Synthesis: : Another approach is the asymmetric synthesis starting from chiral precursors. For instance, using (S)-2-aminoethanol as a starting material, the isoquinoline ring can be introduced through a series of steps involving protection, functional group transformation, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced catalytic systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes under appropriate conditions.
-
Reduction: : Reduction of the isoquinoline ring can yield tetrahydroisoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Imines, oximes.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-2-Amino-2-(isoquinolin-8-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and receptor binding. It can serve as a ligand in biochemical assays to investigate protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting neurological disorders, given its structural similarity to neurotransmitter analogs.
Industry
Industrially, the compound can be used in the production of fine chemicals and pharmaceuticals. Its derivatives may serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the isoquinoline ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-phenylethanol: Lacks the isoquinoline ring, making it less complex and potentially less selective in biological systems.
2-Amino-2-(quinolin-8-yl)ethanol: Similar structure but with a quinoline ring instead of isoquinoline, which can alter its reactivity and biological activity.
®-2-Amino-2-(isoquinolin-8-yl)ethanol: The enantiomer of the compound, which may have different biological activities due to its opposite chirality.
Uniqueness
(S)-2-Amino-2-(isoquinolin-8-yl)ethanol is unique due to its specific stereochemistry and the presence of the isoquinoline ring. This combination imparts distinct chemical reactivity and biological interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-isoquinolin-8-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-11(7-14)9-3-1-2-8-4-5-13-6-10(8)9/h1-6,11,14H,7,12H2/t11-/m1/s1 |
Clave InChI |
UNBNAXHRHJRJFW-LLVKDONJSA-N |
SMILES isomérico |
C1=CC2=C(C=NC=C2)C(=C1)[C@@H](CO)N |
SMILES canónico |
C1=CC2=C(C=NC=C2)C(=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



